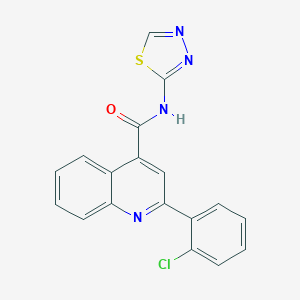
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide, commonly known as CTQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Mécanisme D'action
CTQ's mechanism of action involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. CTQ also activates the caspase-3 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTQ has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits key signaling pathways involved in cancer cell survival and proliferation. CTQ has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTQ is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. However, CTQ's low solubility in water and poor bioavailability are limitations for lab experiments. Its synthesis method is also complex, which may limit its widespread use in research.
Orientations Futures
There are several future directions for CTQ research. One area of interest is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another area of interest is the study of CTQ's effects on other signaling pathways involved in cancer cell growth and proliferation. Additionally, the use of CTQ in combination with other anti-cancer drugs is an area of potential research.
Méthodes De Synthèse
The synthesis of CTQ involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid to form CTQ. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
CTQ has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. CTQ induces apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Propriétés
Nom du produit |
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
|---|---|
Formule moléculaire |
C18H11ClN4OS |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H11ClN4OS/c19-14-7-3-1-6-12(14)16-9-13(11-5-2-4-8-15(11)21-16)17(24)22-18-23-20-10-25-18/h1-10H,(H,22,23,24) |
Clé InChI |
YKRJUXQARPUUSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=CS4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
